molecular formula C8H12ClNO3 B6216369 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride CAS No. 2742652-70-4

3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride

Cat. No. B6216369
CAS RN: 2742652-70-4
M. Wt: 205.6
InChI Key:
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Description

The compound “3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride” is a complex organic molecule. The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride” is complex due to its bicyclic nature. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . This core has been applied as a key synthetic intermediate in several total syntheses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride” are complex and require precise control over the reaction conditions. The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Future Directions

The future directions for the research and development of “3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride” and similar compounds are promising. The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of this compound, has gained significant interest in the past decades due to its synthetic and pharmacological potential . This core has been applied as a key synthetic intermediate in several total syntheses , indicating its potential for future applications in the field of drug discovery.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-azabicyclo[2.2.2]oct-5-ene", "Potassium permanganate (KMnO4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Acetic acid (CH3COOH)", "Sodium acetate (NaOAc)", "Sodium borohydride (NaBH4)", "Sodium cyanoborohydride (NaBH3CN)", "Sodium carbonate (Na2CO3)", "Methanol (CH3OH)", "Ethanol (C2H5OH)", "Water (H2O)" ], "Reaction": [ "Oxidation of 2-azabicyclo[2.2.2]oct-5-ene with KMnO4 and NaOH to form 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid", "Conversion of 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid to its hydrochloride salt by treatment with HCl", "Reduction of 3-oxo-2-azabicyclo[2.2.2]octane-6-carboxylic acid with NaBH4 or NaBH3CN to form 3-hydroxy-2-azabicyclo[2.2.2]octane-6-carboxylic acid", "Esterification of 3-hydroxy-2-azabicyclo[2.2.2]octane-6-carboxylic acid with acetic anhydride or acetyl chloride to form 3-acetoxy-2-azabicyclo[2.2.2]octane-6-carboxylic acid", "Hydrolysis of 3-acetoxy-2-azabicyclo[2.2.2]octane-6-carboxylic acid with NaOH to form 3-hydroxy-2-azabicyclo[2.2.2]octane-6-carboxylic acid", "Conversion of 3-hydroxy-2-azabicyclo[2.2.2]octane-6-carboxylic acid to its hydrochloride salt by treatment with HCl" ] }

CAS RN

2742652-70-4

Molecular Formula

C8H12ClNO3

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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